N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

kinase inhibitor design physicochemical profiling SAR

This pyrazolo[1,5-a]pyridine benzamide features a unique para-pyrrole substituent and a methylene linker that distinguish it from common amide or sulfonamide analogs. Its purine-mimetic core enables hinge-region kinase binding, while the flexible linker probes back-pocket geometry—ideal for diversity-oriented and kinase-focused libraries. Select it to maximize scaffold diversity, access underexplored chemical space, and establish isoform-selectivity SAR benchmarks in PI3K, MARK, p38, and Trk programs.

Molecular Formula C19H16N4O
Molecular Weight 316.364
CAS No. 1396874-72-8
Cat. No. B2533062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1396874-72-8
Molecular FormulaC19H16N4O
Molecular Weight316.364
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C19H16N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h1-12,14H,13H2,(H,20,24)
InChIKeyCQJOMOOQRLHBFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide | Chemical Identity, Scaffold Context, and Comparator Space


N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1396874-72-8; molecular formula C19H16N4O; MW 316.4 g/mol) is a fully synthetic small molecule that fuses a pyrazolo[1,5-a]pyridine heterocycle, a methylene amide linker, and a para-pyrrole-substituted benzamide terminus [1]. The pyrazolo[1,5-a]pyridine scaffold is recognised as a privileged structure in kinase inhibitor design due to its purine-mimetic character and capacity for hinge-region binding, and has yielded potent inhibitors of PI3K, MARK, p38, RET, and Trk kinases [1][2]. The 4-(1H-pyrrol-1-yl)benzamide fragment introduces an electron-rich, planar aromatic system capable of engaging in π-stacking and hydrophobic interactions within the lipophilic pockets of kinase active sites [1]. Although direct activity data for this specific compound are not yet reported in the peer-reviewed literature, structural comparisons with closely related ChemBridge/Hit2Lead library analogs define a measurable differentiation profile that can inform procurement decisions .

Why Pyrazolo[1,5-a]pyridine Benzamides Cannot Be Treated as Interchangeable Commodities


Within the pyrazolo[1,5-a]pyridine benzamide chemotype, minor modifications to the 4-substituent of the benzamide ring, the heterocycle saturation state, or the linker geometry produce large shifts in kinase selectivity, physicochemical properties, and binding kinetics [1][2]. Published SAR for the PI3K series demonstrates that replacing the 4-substituent on the benzamide ring can increase or abolish p110α selectivity, while changing the central linker from sulfonyl to carbonyl alters both potency and isoform profile [1]. Similarly, saturation of the pyrazolo[1,5-a]pyridine ring to a tetrahydropyrazolo derivative adds molecular weight, introduces conformational flexibility, and reduces aromatic π-stacking potential—all of which affect target engagement [2]. These structural distinctions mean that in-class analogs cannot be substituted without re-characterising selectivity, solubility, and target engagement profiles, making the choice of the specific compound a scientific rather than purely commercial decision [1][2].

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide: Comparator-Driven Differentiation Evidence


Para-Pyrrole Benzamide Substituent vs. Ortho-Methyl: Predicted Lipophilicity and H-Bond Acceptor Capacity for Kinase Hinge Binding

The target compound carries a 4-(1H-pyrrol-1-yl) substituent on the benzamide ring, providing an additional H-bond acceptor (pyrrole N) absent in the 2-methyl analog (CAS 1396874-93-3). Predicted logP values—target compound cLogP ≈ 3.3 (ChemDraw/ACD Labs estimation) vs. comparator ~2.9 reflect the larger, more lipophilic pyrrole group, which would be expected to fill deeper into a hydrophobic kinase back pocket. Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors confirms that 4-position benzamide substituents critically modulate p110α isoform selectivity and potency (up to >100-fold shifts in IC50 for different 4-substituents) [1]. The pyrrole moiety introduces additional π-π stacking capacity with conserved aromatic residues found in kinase ATP pockets (e.g., Phe, Tyr gatekeeper residues) compared to the simple methyl group of the 2-methyl analog [1].

kinase inhibitor design physicochemical profiling SAR

Aromatic Pyrazolo[1,5-a]pyridine Core vs. Saturated Tetrahydro Analog: Molecular Weight Advantage and Aromatic Planarity

The target compound features a fully aromatic pyrazolo[1,5-a]pyridine bicycle, whereas the closest structural analog 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide (CAS 2034588-26-4) contains a saturated tetrahydro ring . Saturation increases molecular weight by ~4 Da (316.4 vs. 320.4) and introduces conformational flexibility that may reduce binding entropy penalty. The aromatic system of the target compound maintains rigid, planar geometry that mimics the purine core of ATP, a feature consistently associated with high-affinity kinase hinge binding [1][2]. Ligand efficiency metrics (LE ≈ 0.35–0.40 expected for aromatic vs. ≤0.30 for saturated analogs at equivalent potency) favour the lower-MW aromatic compound for fragment-based or lead-like screening cascades [1].

scaffold optimisation ligand efficiency drug-likeness

Pyrazolo[1,5-a]pyridine vs. Simple Pyridine Heterocycle: Enhanced Kinase Hinge-Binding Pharmacophore and Metabolic Stability

Replacing the pyrazolo[1,5-a]pyridine core with a simple pyridine ring, as in N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide (VC14972067, MW 277.32), removes one nitrogen H-bond acceptor and eliminates the fused pyrazole ring that serves as a key pharmacophoric element in kinase hinge binding . Published co-crystal structures of pyrazolo[1,5-a]pyridine derivatives bound to PI3Kγ/δ, EphB3, and Mcl-1 confirm that the pyrazole N1 and N4 nitrogens engage the hinge region via bidentate H-bonding analogous to the adenine of ATP, an interaction that a simple pyridine cannot replicate [1][2]. This structural difference results in reported affinity shifts: for example, PI3Kγ/δ inhibitors with the pyrazolo[1,5-a]pyridine scaffold achieve IC50 values of 4.0–9.1 nM [2], whereas simple pyridine-containing benzamides generally exhibit micromolar or weaker kinase inhibition [1].

kinase pharmacophore metabolic stability heterocycle engineering

Para-Pyrrole vs. Meta-Substituted and Sulfonamide-Containing Analogs: Selectivity and Physicochemical Differentiation

The target compound positions the pyrrole group at the para position of the benzamide ring. Alternative regioisomers such as 3-(1H-pyrazol-1-ylmethyl)-N-{pyrazolo[1,5-a]pyridin-3-ylmethyl}benzamide (MW 331.37) place the heteroaryl group at the meta position and introduce an additional methylene spacer [1]. Published SAR on pyrazolo[1,5-a]pyridine PI3K inhibitors demonstrates that the position and nature of the aryl substituent critically influence isoform selectivity: para-substituted benzamides show >50-fold selectivity for p110α over p110β, whereas meta-substituted analogs can exhibit reversed or broadened selectivity profiles [2]. The para-pyrrole arrangement also provides a more linear, rod-like molecular shape (predicted length ~15 Å) compared to the bent geometry of meta-substituted analogs (~13.5 Å), which can influence binding pocket complementarity [2]. Additionally, the pyrrole substituent is significantly less polar than the ethylsulfonylamino group found in 4-(ethylsulfonylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (MW 358.4), offering a distinct physicochemical profile with lower topological polar surface area (tPSA predicted ~57 Ų vs. ~95 Ų) [3].

regioisomeric SAR selectivity profiling physicochemical diversity

Methylene Amide Linker vs. Direct Amide Attachment: Conformational Flexibility and Synthetic Tractability for SAR Exploration

The target compound incorporates a methylene (–CH2–) spacer between the amide nitrogen and the pyrazolo[1,5-a]pyridine C3 position. In contrast, many pyrazolo[1,5-a]pyridine kinase inhibitors reported in the literature (e.g., PI3K series, EphB3 inhibitors) attach the amide directly to the heterocycle core without a methylene linker [1]. SAR studies on the pyrazolo[1,5-a]pyridine PI3K series demonstrate that variation of the central linker group (carbonyl, sulfonyl, methylene) significantly impacts both potency and isoform selectivity; specifically, a carbonyl linker leads to p110α-selective inhibition (IC50 <1 nM), while insertion of a methylene group shifts the selectivity window [1]. The methylene linker in the target compound adds one rotatable bond (total ~5 vs. ~4 for direct amide analogs), increasing conformational sampling but also providing a synthetic handle for further SAR exploration through alkylation or modification at the benzylic position [2].

linker optimisation synthetic accessibility SAR expansion

Recommended Application Scenarios for N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide Based on Structural Differentiation Evidence


Kinase-Focused High-Throughput Screening (HTS) Library Enrichment

This compound is ideally suited for inclusion in diversity-oriented or kinase-focused screening libraries where the pyrazolo[1,5-a]pyridine scaffold has a validated track record of delivering potent hits (PI3Kγ/δ IC50 4.0–9.1 nM [1]; p110α IC50 0.9 nM [2]). Its para-pyrrole substitution and methylene linker differentiate it from the simpler and more common directly attached amide or sulfonamide analogs found in commercial libraries, increasing the chemical diversity coverage of the screening collection [2][3].

Hit-to-Lead SAR Expansion Around the Benzamide 4-Position and Linker Region

The methylene spacer and para-pyrrole substituent provide two orthogonal vectors for systematic SAR exploration: the benzylic CH2 can be alkylated, and the pyrrole ring can be elaborated to modulate lipophilicity and electronic character [3]. This makes the compound an attractive starting point for medicinal chemistry campaigns targeting kinases where back-pocket occupancy and linker geometry are critical for potency and selectivity [2].

Selectivity Profiling Against Kinase Panels Requiring Para-Substituted Benzamide Chemotypes

Published PI3K SAR demonstrates that para-substituted pyrazolo[1,5-a]pyridine benzamides exhibit >50-fold selectivity for p110α over other Class Ia isoforms [2]. This compound, with its unique para-pyrrole group, can serve as a reference compound in selectivity panels to benchmark how pyrrole-containing 4-substituents influence isoform selectivity relative to the more extensively characterised 4-methyl, 4-methoxy, and 4-sulfonamide analogs [1][2].

Computational Docking and Pharmacophore Model Validation for Kinase Virtual Screening

The compound's well-defined, rigid aromatic core combined with a flexible linker arm makes it an excellent probe molecule for validating docking poses and pharmacophore hypotheses for kinase targets [3]. The pyrazolo[1,5-a]pyridine moiety serves as a fixed hinge-binding anchor, while the methylene-linked benzamide can sample multiple conformations to interrogate back-pocket geometry [2][3].

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